molecular formula C10H19ClN2O2 B1383769 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride CAS No. 2108831-92-9

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride

Cat. No.: B1383769
CAS No.: 2108831-92-9
M. Wt: 234.72 g/mol
InChI Key: BNEICCOXXXJZAU-UHFFFAOYSA-N
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Description

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride is a chemical compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo acetylation and hydrogenation under specific conditions. Catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol are often used.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and product quality would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: A parent compound with similar structural features.

    Octahydro-2,7-naphthyridine: A reduced form with potential biological activities.

Uniqueness

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride is unique due to its specific acetyl and hydroxyl functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-8(13)12-5-3-10(14)2-4-11-6-9(10)7-12;/h9,11,14H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEICCOXXXJZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCNCC2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 2
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 3
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 4
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 5
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 6
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride

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